Didecyl sebacate
Description
Contextualization within Modern Ester Chemistry
Esters are a fundamental class of organic compounds derived from the reaction of an acid with an alcohol. wikipedia.org Their versatility has made them indispensable in numerous industrial and research sectors. In modern ester chemistry, there is a significant focus on developing high-performance synthetic esters and bio-based esters to meet the demands of advanced technologies and environmental sustainability. scribd.com
Diesters of dicarboxylic acids, such as didecyl sebacate (B1225510), represent an important subgroup. These molecules, characterized by two ester functional groups, are synthesized through processes like esterification or transesterification. wikipedia.orgscribd.com The latter involves reacting a starting ester, such as dimethyl sebacate, with an alcohol like decanol (B1663958). researchgate.netatamanchemicals.com The properties of these diesters—including viscosity, pour point, thermal stability, and lubricity—can be precisely tailored by varying the chain length and branching of both the dicarboxylic acid and the alcohol moieties. insightsociety.orgresearchgate.net This adaptability makes them ideal candidates for applications ranging from synthetic lubricants and plasticizers to specialized materials like phase change materials (PCMs). researchgate.netmdpi.comresearchgate.net The trend in the field is moving towards long-chain and branched esters to achieve superior performance characteristics, particularly for low-temperature applications and improved biodegradability. insightsociety.orgresearchgate.netmarketresearch.com
Historical Perspectives on Sebacate Derivative Research
Research into sebacate derivatives is intrinsically linked to sebacic acid, a C10 dicarboxylic acid historically and primarily derived from castor oil. researchgate.netchemicalbook.com Early research focused on the derivatives of sebacic acid, such as dibutyl sebacate (DBS) and dioctyl sebacate (DOS), for their utility as plasticizers. researchgate.netwikipedia.orgwikipedia.org These esters were found to impart excellent flexibility and durability to polymers like polyvinyl chloride (PVC), nitrocellulose, and synthetic rubbers, particularly enhancing their performance at low temperatures. wikipedia.orgchemceed.comhallstarindustrial.com
The application of sebacate esters as lubricants also has a long history. They were identified as effective components for lubricating oils and greases, valued for their high viscosity index and good low-temperature fluidity. ulprospector.comchemceed.com For instance, dioctyl sebacate was used as a base stock for engine oils and in grease formulations for equipment operating in cold conditions. ulprospector.com Sebacic acid and its esters were recognized as competitors to derivatives of other dicarboxylic acids like adipic acid and azelaic acid in these applications. researchgate.netusitc.gov Early studies laid the groundwork for understanding the fundamental structure-property relationships that govern the performance of these esters, paving the way for more targeted research. cir-safety.org
Evolution of Research Trajectories for Didecyl Sebacate and Related Compounds
The research focus for this compound and related long-chain diesters has evolved significantly, moving from general applications to specialized, high-performance roles. This evolution is driven by the increasing demands of modern machinery and a growing emphasis on sustainable and efficient materials. scribd.com
Another evolving area is the use of sebacate esters as plasticizers . With growing concerns over the toxicity of conventional phthalate (B1215562) plasticizers, research has turned to safer, biodegradable alternatives. researchgate.net Sebacate esters like dibutyl sebacate (DBS) are being re-evaluated as eco-friendly plasticizers for PVC, showing superior performance in terms of minimal migration and enhanced mechanical properties compared to traditional phthalates. researchgate.net
A more recent and advanced research trajectory for this compound is its application as a Phase Change Material (PCM) for thermal energy storage. mdpi.com PCMs absorb and release large amounts of latent heat during their phase transitions. Long-chain diesters are being explored as organic PCMs due to their chemical stability and high latent heat of fusion. google.com Research on this compound has characterized its thermal properties, such as its melting point and heat of fusion, to assess its suitability for low to mid-temperature energy storage applications. mdpi.com Studies comparing diesters with fatty esters have shown that diesters like this compound consistently have lower melting points than fatty esters with a similar number of carbon atoms, making them interesting for sub-zero refrigeration processes. mdpi.com
Finally, the synthesis methods for these esters are also advancing. Beyond traditional acid-catalyzed esterification, research now explores more sustainable and efficient routes, including the use of enzymatic biocatalysts like lipase (B570770) and the development of highly scalable chemical syntheses that achieve near-quantitative yields. scribd.comresearchgate.net
Data Tables
Table 1: General Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C30H58O4 | chemceed.com |
| Synonyms | Decanedioic acid, 1,10-didecyl ester; DeSeDe | researchgate.netchemceed.com |
| Appearance | Clear Liquid | chemceed.com |
Table 2: Comparative Physicochemical Properties of Sebacate Esters in Lubricant Research
| Ester | Pour Point (°C) | Kinematic Viscosity at 40°C (mm²/s) | Kinematic Viscosity at 100°C (mm²/s) | Viscosity Index | Reference |
| This compound (DeSeDe) | -48 | 19.4 | 4.5 | 181 | researchgate.net |
| Dioctyl Sebacate (DOS) | 15 | 19.3 | 4.3 | 165 | insightsociety.orgresearchgate.net |
| Di-2-ethylhexyl Sebacate (D2EHS) | -60 | 12.0 | 3.3 | 172 | insightsociety.orgresearchgate.net |
| Dihexyl Sebacate (DHS) | 8 | 11.2 | 3.1 | 168 | insightsociety.orgresearchgate.net |
| Di-2-ethylbutyl Sebacate (D2EBS) | -44 | 8.2 | 2.5 | 185 | insightsociety.orgresearchgate.net |
Table 3: Thermal Properties of this compound (DiDeOHSe) as a Phase Change Material (PCM)
| Thermal Property | Onset Temperature (°C) | Peak Temperature (°C) | Latent Heat (kJ/kg) | Reference |
| Melting | 31.0 | 38.3 | 199.1 | mdpi.com |
| Crystallization | 30.5 | 28.0 | -196.4 | mdpi.com |
Structure
2D Structure
Properties
IUPAC Name |
didecyl decanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H58O4/c1-3-5-7-9-11-15-19-23-27-33-29(31)25-21-17-13-14-18-22-26-30(32)34-28-24-20-16-12-10-8-6-4-2/h3-28H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMDHERCQUESGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC(=O)CCCCCCCCC(=O)OCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H58O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6062418 | |
| Record name | Didecyl sebacate | |
| Source | EPA DSSTox | |
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Molecular Weight |
482.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2432-89-5 | |
| Record name | Didecyl sebacate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2432-89-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decanedioic acid, 1,10-didecyl ester | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decanedioic acid, 1,10-didecyl ester | |
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| Record name | Didecyl sebacate | |
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| Record name | Didecyl sebacate | |
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Synthetic Methodologies and Process Optimization for Didecyl Sebacate and Analogous Sebacate Esters
Conventional Esterification Pathways
Traditional synthesis of sebacate (B1225510) esters, including didecyl sebacate, predominantly relies on acid-catalyzed esterification, a well-established and widely used method in the chemical industry.
Acid-Catalyzed Synthesis Mechanisms
The conventional chemical synthesis of this compound involves the direct esterification of sebacic acid with decanol (B1663958). This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid. vulcanchem.com The mechanism follows the general principles of Fischer esterification. The acid catalyst protonates the carbonyl oxygen of the sebacic acid, increasing its electrophilicity. Subsequently, the nucleophilic oxygen of the decanol attacks the carbonyl carbon, leading to a tetrahedral intermediate. A series of proton transfer steps and the elimination of a water molecule result in the formation of the ester and regeneration of the acid catalyst.
HOOC-(CH₂)₈-COOH + 2 CH₃(CH₂)₉OH → CH₃(CH₂)₉OOC-(CH₂)₈-COO(CH₂)₉CH₃ + 2 H₂O
To drive the reaction equilibrium towards the product side, an excess of the alcohol is often used, and the water formed during the reaction is continuously removed. vulcanchem.cominsightsociety.org Other dicarboxylic acid esters can also be synthesized via transesterification of their methyl esters with the corresponding alcohols. researchgate.netresearchgate.net
Optimization of Reaction Parameters in Traditional Methodologies
Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound in conventional synthesis. Key parameters that are often manipulated include:
Temperature: Reaction temperatures for acid-catalyzed esterification typically range from 120°C to 180°C. vulcanchem.cominsightsociety.org Higher temperatures generally increase the reaction rate but can also lead to side reactions and product degradation.
Catalyst Concentration: The amount of acid catalyst used influences the reaction rate. For instance, in the synthesis of various sebacic acid esters, concentrated sulfuric acid is used at a concentration of 2% of the diacid's weight. insightsociety.org In the synthesis of diethyl sebacate, methanesulfonic acid was used at 3-7% of the sebacic acid weight. google.com
Reactant Molar Ratio: An excess of one reactant, typically the alcohol, is employed to shift the equilibrium towards ester formation. vulcanchem.com For the synthesis of dioctyl sebacate, a sebacic acid to 1-octanol (B28484) molar ratio of 1:5 was found to be optimal in a chemical synthesis approach. scribd.com
Water Removal: Continuous removal of water, a byproduct of the esterification, is essential to drive the reaction to completion. This is often achieved through azeotropic distillation using a solvent like toluene (B28343) or by applying a vacuum. vulcanchem.cominsightsociety.org
Reaction Time: The duration of the reaction is optimized to achieve maximum conversion without promoting side reactions. In one study on sebacic acid ester synthesis, the reaction was carried out for approximately 4 hours. insightsociety.org
Table 1: Optimized Parameters in Conventional Sebacate Ester Synthesis
| Parameter | Typical Range/Value | Reference |
|---|---|---|
| Temperature | 120-180°C | vulcanchem.com |
| Catalyst (H₂SO₄) | 2% of diacid weight | insightsociety.org |
| Reactant Molar Ratio (Acid:Alcohol) | 1:5 (for dioctyl sebacate) | scribd.com |
| Water Removal | Azeotropic distillation (Toluene) | insightsociety.org |
| Reaction Time | ~4 hours | insightsociety.org |
Biocatalytic Synthesis Approaches
In recent years, biocatalytic methods, particularly those employing lipases, have gained significant attention as a more sustainable and selective alternative to conventional chemical synthesis for producing sebacate esters. tandfonline.comtandfonline.com These enzymatic processes offer milder reaction conditions, reduced byproduct formation, and higher purity of the final product. researchgate.net
Enzyme-Catalyzed Esterification Mechanisms
Lipases are enzymes that naturally catalyze the hydrolysis of fats and oils. However, in non-aqueous or low-water environments, they can effectively catalyze the reverse reaction: esterification. The catalytic mechanism of lipase-mediated esterification involves a "ping-pong bi-bi" mechanism. First, the acyl donor (sebacic acid) binds to the active site of the lipase (B570770), forming an acyl-enzyme intermediate and releasing a water molecule. Then, the alcohol (decanol) binds to the active site and reacts with the acyl-enzyme intermediate, leading to the formation of the ester and regeneration of the free enzyme.
Lipases exhibit selectivity, which can be advantageous. For instance, Candida antarctica lipase B (CALB) is known for its high reactivity towards primary hydroxyl groups. nih.gov
Immobilized Lipase Systems for Sebacate Ester Synthesis
To enhance their stability, reusability, and ease of separation from the reaction mixture, lipases are often immobilized on solid supports. Several commercial immobilized lipases have been successfully used for the synthesis of sebacate esters. chesci.com
Commonly used immobilized lipases include:
Novozym 435: An immobilized form of lipase B from Candida antarctica on a macroporous acrylic resin. It is one of the most widely used and efficient biocatalysts for ester synthesis. nih.gov
Lipozyme RM-IM: A 1,3-specific lipase from Rhizomucor miehei immobilized on an anionic resin.
Lipozyme TL-IM: A 1,3-specific lipase from Thermomyces lanuginosus immobilized on a silica (B1680970) gel.
Studies on the synthesis of dioctyl sebacate, an analog of this compound, have shown that Novozym 435 exhibits superior performance compared to Lipozyme RM IM and Lipozyme TL IM. tandfonline.com In one study, a 93% conversion rate for dioctyl sebacate was achieved using Novozym 435 in toluene at 40°C. tandfonline.comresearchgate.net The reusability of immobilized lipases is a key factor for their economic viability in industrial processes. chesci.com
Table 2: Comparison of Commercial Immobilized Lipases for Dioctyl Sebacate Synthesis
| Immobilized Lipase | Source Organism | Support Material | Esterification Activity (U) | Reference |
|---|---|---|---|---|
| Novozym 435 | Candida antarctica | Macroporous acrylic resin | 3688 | |
| Lipozyme RM-IM | Rhizomucor miehei | Anionic resin | 1816 | |
| Lipozyme TL-IM | Thermomyces lanuginosus | Granulated silica gel | 702 |
Esterification activity was defined as the amount of enzyme that consumes 1 µmol of oleic acid per minute under specific experimental conditions.
Advancements in Solvent-Free Enzymatic Processes
While organic solvents can improve substrate solubility and enzyme dispersion, there is a growing trend towards developing solvent-free enzymatic processes to enhance the "green" credentials of the synthesis. tandfonline.comembrapa.br Solvent-free systems reduce the environmental impact and simplify downstream processing by eliminating the need for solvent removal.
In the enzymatic synthesis of dioctyl sebacate, a solvent-free system using Novozym 435 achieved a sebacic acid conversion of nearly 100% and a diester molar percentage higher than 90% at 100°C. researchgate.net However, solvent-free reactions can be limited by high viscosity and poor mass transfer, which may necessitate higher reaction temperatures. tandfonline.com
Key optimization parameters in solvent-free enzymatic synthesis include:
Temperature: While milder than conventional methods, temperatures can still be a critical factor. For dioctyl sebacate synthesis, temperatures between 90°C and 110°C have been investigated. researchgate.net
Enzyme Loading: The amount of enzyme used is a crucial parameter affecting the reaction rate and cost. For dioctyl sebacate, lipase amounts ranging from 3 to 13 wt.% have been studied. researchgate.net
Molar Ratio of Reactants: The ratio of sebacic acid to alcohol is optimized to maximize diester formation. For dioctyl sebacate, molar ratios of 1:4 to 1:7 (sebacic acid:octanol) have been explored. researchgate.net
Water Removal: As with conventional methods, water removal is critical. In enzymatic systems, this can be achieved through the use of molecular sieves, applying a vacuum, or by free evaporation of water. researchgate.netcsic.es The use of molecular sieves has been shown to markedly improve product yield in some cases. tandfonline.comtandfonline.com
Table 3: Optimal Conditions for Solvent-Free Enzymatic Synthesis of Dioctyl Sebacate
| Parameter | Optimal Value | Reference |
|---|---|---|
| Enzyme | Novozym 435 | researchgate.net |
| Enzyme Concentration | 5 wt.% | researchgate.net |
| Temperature | 100°C | researchgate.net |
| Molar Ratio (Sebacic Acid:Octanol) | 1:5 | researchgate.net |
| Conversion | ~100% | researchgate.net |
| Diester Molar Percentage | >90% | researchgate.net |
Utilization of Renewable Feedstocks in Sebacate Production
The growing demand for sustainable chemical production has intensified the focus on renewable feedstocks. Sebacic acid, the precursor to this compound, is primarily derived from castor oil, a bio-based and renewable raw material. sulzer.com This section delves into the established and emerging pathways for producing sebacic acid from plant-derived sources and through microbial processes.
The cornerstone of industrial sebacic acid production is castor oil, which is sourced from the seeds of the Ricinus communis plant. sulzer.com The traditional and most common method involves the alkaline pyrolysis of ricinoleic acid, the main component of castor oil. sulzer.comatamanchemicals.com This chemical process includes saponification of the oil, typically with sodium hydroxide (B78521) at high temperatures (around 250°C), which cleaves the ricinoleic acid molecule to yield sebacic acid and a co-product, 2-octanol. atamanchemicals.comchemicalbook.com While effective, this process can present environmental challenges, such as the generation of substantial wastewater, particularly when phenol (B47542) or cresol (B1669610) are used as diluents. sulzer.comncsu.edu
To enhance sustainability, research has focused on optimizing this process. Innovations include the use of less hazardous and recyclable solvents like liquid paraffin (B1166041) to replace phenol, which can improve the yield and quality of the sebacic acid. ncsu.edu Another approach involves a solid-phase cleavage of sodium ricinoleate (B1264116) without any thinning agent, which represents a greener alternative. acs.orgacs.org This method, using a catalyst like iron(III) oxide, has achieved satisfactory yields under optimized conditions. acs.org
| Method | Feedstock | Key Process Steps | Reported Yield | Key Advantages/Disadvantages |
|---|---|---|---|---|
| Traditional Alkaline Pyrolysis | Castor Oil | Alkali fusion/cracking with NaOH at ~250°C. atamanchemicals.com | 50-55% (considered good). chemicalbook.com | Established industrial process; can generate significant wastewater. sulzer.comncsu.edu |
| Microwave-Assisted Pyrolysis | Castor Oil | Cracking using microwave heating with liquid paraffin as a solvent. ncsu.edu | 85%. researchgate.net | Reduced reaction time and energy consumption. ncsu.edu |
| Solid-Phase Cleavage | Sodium Ricinoleate (from Castor Oil) | Catalytic (Fe₂O₃) cleavage without a thinning agent. acs.org | 70.2%. acs.orgacs.org | Environmentally friendly (no hazardous solvents). acs.org |
| Chemo-enzymatic Process | Linoleic Acid | Enzymatic hydration, pyrolysis, and oxidation. google.com | Data not specified in provided context. | Utilizes a different, abundant plant-derived fatty acid. google.com |
| Electrooxidation | Adipic Acid | Partial esterification, electrolysis, and hydrolysis. chemicalbook.com | ~85%. chemicalbook.com | Produces high-purity sebacic acid. chemicalbook.com |
An environmentally attractive alternative to chemical synthesis is the use of microbial biotransformation to produce sebacic acid from renewable sources. researchgate.netrsc.org This approach utilizes the metabolic machinery of microorganisms to convert fatty acids or their derivatives into α,ω-dicarboxylic acids like sebacic acid.
A key metabolic pathway exploited for this purpose is the ω-oxidation of fatty acids, which is found in certain yeasts and bacteria. scispace.comnih.govnih.gov This pathway involves the terminal oxidation of a fatty acid to create a dicarboxylic acid. nih.gov Strains of the yeast Candida tropicalis have been a primary focus of research. rsc.org Scientists have genetically engineered these yeasts to enhance the production of sebacic acid. By blocking the competing β-oxidation pathway and overexpressing the genes responsible for ω-oxidation, a highly effective microbial factory can be created. rsc.org
Using this engineered strain of C. tropicalis, researchers have developed a fed-batch biotransformation process that converts decanoic acid methyl ester into sebacic acid. This process has achieved a final product concentration of 98.3 g/L with a molar yield exceeding 98% and a purity of over 99.8% after purification. rsc.org This demonstrates a viable and highly efficient green route for sebacic acid production that could be applied on an industrial scale. researchgate.netrsc.org The process successfully addresses challenges like substrate toxicity and foam generation, making it a robust alternative to conventional methods. rsc.org The sebacic acid produced through this microbial route has been successfully used to synthesize bio-nylon, confirming its quality and industrial applicability. researchgate.netrsc.org
| Parameter | Value | Reference |
|---|---|---|
| Microorganism | Genetically engineered Candida tropicalis | rsc.org |
| Substrate | Decanoic acid methyl ester | rsc.org |
| Process Type | Fed-batch biotransformation | rsc.org |
| Final Titer | 98.3 g/L | researchgate.netrsc.org |
| Molar Yield | >98% | rsc.org |
| Productivity | 0.57 g L⁻¹ h⁻¹ | researchgate.netrsc.org |
| Final Purity | >99.8% | researchgate.netrsc.org |
Conversion of Castor Oil and Other Plant-Derived Sources to Sebacic Acid Precursors
Integration of Green Chemistry Principles in Sebacate Synthesis
The synthesis of sebacate esters, including this compound, is increasingly being viewed through the lens of green chemistry. solubilityofthings.com This involves designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key principles of green chemistry are being actively applied to make the entire lifecycle of sebacate production more sustainable. solubilityofthings.com
Atom Economy: This principle aims to maximize the incorporation of all reactant materials into the final product, thus minimizing waste. solubilityofthings.comacs.org Enzymatic esterification reactions, for example, are highly specific and can lead to high atom economy by avoiding side reactions. acs.org
Use of Renewable Feedstocks: As detailed in section 2.3, the reliance on castor oil and the development of microbial production routes are direct applications of this principle, moving away from fossil fuel-based chemical synthesis. solubilityofthings.com
Catalysis: A major focus of green chemistry is the replacement of hazardous stoichiometric reagents with more efficient and recyclable catalysts. solubilityofthings.comacs.org In the synthesis of this compound and its analogs, traditional acid catalysts like sulfuric acid are being replaced by biocatalysts, particularly immobilized lipases. royalsocietypublishing.org Lipases such as Candida antarctica lipase B (commercially known as Novozym 435) have proven highly effective for the esterification of sebacic acid with various alcohols. tandfonline.comvulcanchem.com These enzymatic catalysts operate under mild conditions (e.g., lower temperatures), are highly selective, and can be easily separated and reused, which reduces energy consumption and waste. tandfonline.com
Benign Solvents and Solvent-Free Systems: Green chemistry encourages minimizing or eliminating the use of hazardous solvents. jove.com For sebacate ester synthesis, solvent-free systems are a significant area of research. tandfonline.com Although using a solvent like toluene can sometimes result in higher conversion rates, conducting the reaction without a solvent eliminates emissions of volatile organic compounds (VOCs). tandfonline.comvulcanchem.com When a solvent is necessary, greener alternatives are preferred.
Energy Efficiency: Reducing the energy requirements of chemical processes is a core goal. solubilityofthings.com Enzymatic syntheses often proceed at lower temperatures than conventional chemical methods, leading to significant energy savings. tandfonline.comvulcanchem.com For instance, the lipase-catalyzed synthesis of dioctyl sebacate can be optimized at 40°C, a considerable reduction from the 140–180°C required for traditional acid-catalyzed esterification. tandfonline.comvulcanchem.com Microwave-assisted synthesis is another technique that can dramatically reduce reaction times and energy input. royalsocietypublishing.org
The integration of these principles leads to processes that are not only more environmentally friendly but also often more efficient and economically viable.
Structure Property Relationships and Advanced Performance Characterization of Sebacate Esters
Molecular Architecture and its Influence on Macroscopic Behavior
Didecyl sebacate (B1225510) is an aliphatic diester, which is characterized by a central sebacic acid backbone that is esterified with two decyl alcohol groups. nist.gov The physicochemical properties of sebacate esters are determined by the balance between their hydrocarbon portion and the ester groups. researchgate.net
Impact of Alkyl Chain Branching and Length on Performance Characteristics
The molecular structure of sebacate esters, specifically the length and branching of the alkyl chains from the alcohol component, significantly dictates their macroscopic performance characteristics, such as viscosity, pour point, and oxidative stability.
Viscosity and Viscosity Index (VI): The viscosity of sebacate acid esters tends to increase with a higher molecular weight and longer alkyl chain length. insightsociety.org For instance, dioctyl sebacate (DOS) exhibits higher viscosity at both 40°C and 100°C compared to dibutyl sebacate (DBS). insightsociety.org This is a critical characteristic, as their typical viscosity values make them suitable for applications like hydraulic fluids. insightsociety.org However, branching in the alkyl chain does not appear to significantly affect viscosity when compared to their linear isomers. insightsociety.org A high viscosity index (VI), which indicates minimal change in viscosity with temperature fluctuations, is a desirable trait for lubricants. Linear sebacate esters generally show higher VIs compared to their branched counterparts. insightsociety.org
Pour Point: The pour point, the lowest temperature at which an oil will flow, is heavily influenced by the structure of the ester's alkyl chains. Branching in the alcohol portion of the ester leads to significantly lower pour points. For example, di-2-ethylhexyl sebacate (D2EHS), a branched ester, has a pour point of -60°C, whereas its linear isomer, dioctyl sebacate (DOS), has a much higher pour point at 15°C. researchgate.net This demonstrates that branching plays a crucial role in improving the low-temperature performance of these esters. insightsociety.org Linear, long-chain sebacates like dioctyl sebacate and didecyl sebacate show poor flow properties at low temperatures. researchgate.netinsightsociety.org
Oxidative Stability: Oxidative stability, a measure of the oil's resistance to degradation at high temperatures, also correlates with the alkyl chain structure. Generally, stability increases with the length of the esterified acid and alcohol chains. insightsociety.org Branched sebacate esters have shown high oxidative stability. insightsociety.org
Table 1: Influence of Alkyl Structure on Sebacate Ester Properties
| Ester Name | Abbreviation | Structure | Viscosity at 100°C (cSt) | Pour Point (°C) |
|---|---|---|---|---|
| Dibutyl Sebacate | DBS | Linear | 3.3 | - |
| Dihexyl Sebacate | DHS | Linear | 3.4 | 8 |
| Dioctyl Sebacate | DOS | Linear | 4.5 | 15 |
| Di-2-ethylbutyl sebacate | D2EBS | Branched | 3.3 | -44 |
| Di-2-ethylhexyl sebacate | D2EHS | Branched | 4.9 | -60 |
Data sourced from multiple studies. researchgate.netinsightsociety.org
Conformational Adaptability and Intermolecular Interactions in Sebacate Esters
The performance of sebacate esters, both as lubricants and as polymer additives, is also governed by their three-dimensional structure and the non-covalent forces between their molecules. The central sebacic acid moiety, with its ten methylene (B1212753) groups, provides significant flexibility, allowing the molecule to adopt various conformations. vulcanchem.com
In polymer systems like polyvinyl chloride (PVC), the ester groups act as cohesive points through van der Waals forces and potential hydrogen bonding, which dominate their interactions with the polymer backbone. nih.gov The plasticizer molecules diffuse between the polymer chains, pushing them apart and thereby reducing the internal attractive forces. nih.gov This "lubricity theory" of plasticization suggests the plasticizer acts as a molecular lubricant, facilitating the movement of polymer chains past one another. mdpi.com
Tribological Performance Mechanisms of Sebacate-Based Lubricants
Sebacate esters are valued as base oils and additives in synthetic lubricants due to their favorable tribological properties, including good anti-friction and anti-wear characteristics. researchgate.netresearchgate.net Their polarity allows them to form stable physical structures on metal surfaces, which is crucial in boundary lubrication conditions. researchgate.netresearchgate.net
Formation of Antifriction Films and Interfacial Phenomena in Tribological Systems
A key mechanism behind the lubricating action of sebacate esters is the formation of protective antifriction films on rubbing metal surfaces. matec-conferences.org Studies on dioctyl sebacate (DOS), a close analog of this compound, show that during friction, a surface film is gradually formed, leading to a decrease in the friction coefficient. matec-conferences.org This film is composed of both organic and inorganic components; the organic part consists of lubricant molecules (e.g., dioctyl sebacate), while the inorganic part includes iron compounds formed from the interaction with the steel surface. researchgate.netresearchgate.net
The formation of these boundary films is a dynamic process. Research on di(2-ethylhexyl) sebacate (DEHS) indicates that the film forms rapidly, within the first 40 seconds of friction. researchgate.net The presence of unoxidized iron on the friction track, exposed by the mechanical action, is believed to accelerate the chemical transformations of the lubricant molecules, leading to film formation. researchgate.net The film adheres to the surface through the interaction of the metal with components of the lubricant. researchgate.net The addition of nanoparticles, such as molybdenum disulfide (MoS₂), to sebacate-based lubricants can further enhance tribological performance by contributing to the formation of a solid, complex absorption film on the contact surface. mdpi.comencyclopedia.pub
Mechanistic Studies of Wear Reduction and Friction Modification
The reduction of wear and modification of friction by sebacate esters are direct consequences of the protective films they form. One proposed mechanism suggests that the hydrolysis of the ester under boundary lubrication conditions can lead to the formation of a small amount of fatty acid. nasa.gov This acid can then react with the metal surface to form a chemisorbed soap film, which provides lubrication. nasa.gov
Another mechanism involves the decomposition of the ester molecules on the metal surface, leading to the formation of different protective layers. For some diesters, this can result in a graphitic tribofilm that protects the rubbing surfaces from wear and provides a low-shear interface. researchgate.net The process can involve the destruction of C-C and C-H bonds in the lubricant molecules as they interact with the unoxidized metal. researchgate.net This leads to the formation of surface films that prevent direct metal-to-metal contact. mdpi.com The effectiveness of these films is tied to the molecular structure of the ester; for example, the presence of long-chain ester groups can enhance the interaction with the metal surface, accelerating the formation of a durable lubricating film. mdpi.com Additives can be used to further modify these properties; for instance, adding 10% this compound to a polyalphaolefin-based oil has been shown to improve lubricity. researchgate.netresearchgate.net
Interaction of Sebacate Esters with Polymer Matrices
Sebacate esters, including this compound, are frequently used as plasticizers, particularly for PVC. nih.gov Plasticizers are additives that increase the flexibility and durability of a material by being inserted between the polymer chains, thereby reducing the intermolecular forces that hold them together. plasticisers.org
The compatibility and effectiveness of a sebacate ester as a plasticizer depend on its molecular structure. The interaction is driven by weak intermolecular forces, such as van der Waals forces, between the plasticizer molecules and the polymer chains. nih.govplasticisers.org For a plasticizer to be effective in PVC, it needs both polar and nonpolar structural elements. mdpi.com The polar ester groups interact with the PVC, while the nonpolar alkyl chains provide spacing and flexibility. mdpi.com
The length of the alkyl chain in the ester molecule significantly affects its plasticizing ability. mdpi.com Longer alkyl chains can provide more separation between polymer chains, increasing the free volume and enhancing flexibility. mdpi.commdpi.com Molecular dynamics simulations have been used to evaluate the compatibility of plasticizers like dioctyl sebacate (DOS) with polymers such as styrene-ethylene-butylene-styrene (SEBS), with results indicating good compatibility. researcher.life The introduction of methyl branches into polyester (B1180765) backbones can also influence polymer properties by reducing crystallinity and altering chain-chain interactions and free volume. acs.org In some cases, the interaction between the plasticizer and the polymer is strong enough to create elastomeric nanocomposites with enhanced mechanical stiffness, as seen with poly(glycerol sebacate) and nanosilicates. tamu.edu
Table 2: List of Chemical Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| Dioctyl sebacate | DOS |
| Dibutyl sebacate | DBS |
| Dihexyl sebacate | DHS |
| Di-2-ethylbutyl sebacate | D2EBS |
| Di-2-ethylhexyl sebacate | DEHS |
| Polyvinyl chloride | PVC |
| Molybdenum disulfide | MoS₂ |
| Polyalphaolefin | PAO |
| Styrene-ethylene-butylene-styrene | SEBS |
| Poly(glycerol sebacate) | PGS |
| Sebacic acid | - |
| Decyl alcohol | - |
| Diethyl adipate (B1204190) | DEA |
| 2,5-furandicarboxylic acid diethyl ester | FDEE |
| 1,4-butanediol | 1,4-BDO |
| 2,5-hexanediol | 2,5-HDO |
| 1,6-hexanediol | 1,6-HDO |
| 2,7-octanediol | 2,7-ODO |
| Glycerol (B35011) | - |
| Di(2-ethylhexyl) adipate | DOA |
| Dibutoxyethyl sebacate | DBES |
| Diisopropyl Sebacate | DIS |
| Di(2-ethylhexyl)phthalate | DEHP |
| Di-n-butyl phthalate (B1215562) | DBP |
| Triacetin | TA |
| Diethyl phthalate | DEP |
| White oil | WO |
| Sodium Dodecyl Sulfate | SDS |
| Carbon nanotubes | CNT |
| Carbon black | CB |
| Barium titanate | BaTiO₃ |
| Poly(lactic acid) | PLA |
| Poly(ethylene glycol) | PEG |
| Poly(lactic-co-glycolic acid) | PLGA |
| Poly(trimethylene sebacate) | PTSeb |
| N-undecanol | - |
| Ethanol | - |
| Methanol | - |
| Acetic acid | - |
| Hexanoic acid | - |
| Methyl propionate | - |
| Diethylmalonate | - |
| Acetylacetone | - |
| Malonic acid | - |
| Dodecyl nitrophenyloctyl ether | d-NPOE |
| Sodium tetrakis 3, 5- bis(trifluoromethyl)phenyl borate | NaTFPB |
| 1-aminopyrene | - |
| 18-crown-6 ether | 18C6 |
| Oleyl alcohol | - |
| Ethyl acetoacetate | - |
| Methyl acetoacetate | - |
| Oleyl amine | - |
| Primene 81R | - |
| Didodecyl adipate | - |
| Pentaerythritol tetracaproate | - |
| Di-2-ethylhexyl adipate | - |
| Dilaurylsebacate | - |
| Tetraethylene glycol | - |
| 2-ethylhexanoic acid | - |
| Di-n-hexyl fumarate | - |
| Diisooctyl azelate | - |
| Diisodecyl azelate | - |
| Dioctyl phthalate | - |
| Didecyl phthalate | - |
Influence on Polymer Rheology and Processing Behavior
Sebacate esters, a class of aliphatic diesters, are frequently employed as plasticizers to enhance the flexibility, processability, and low-temperature performance of various polymers. researchgate.netnih.gov While specific rheological data for this compound is not extensively detailed in publicly available research, the effects of chemically similar sebacate esters, such as dioctyl sebacate (DOS) and dibutyl sebacate (DBS), on polymer systems provide significant insights. The primary function of these plasticizers is to improve the workability of the polymer matrix by reducing its glass transition temperature (Tg). researchgate.net
The introduction of a sebacate ester into a polymer matrix, such as polyvinyl chloride (PVC), significantly alters its rheological properties. nih.gov The plasticizer molecules increase the free volume within the polymer, facilitating the movement of polymer chains past one another. researchgate.netkinampark.com This results in a marked decrease in the viscosity of the polymer melt, which is a critical factor for processing operations like extrusion and injection molding. tainstruments.commdpi.com The reduction in melt viscosity allows for processing at lower temperatures and pressures, leading to energy savings and reduced thermal stress on the polymer.
Rheological studies are a sensitive method for characterizing the impact of such additives. tainstruments.com The addition of a plasticizer like a sebacate ester typically leads to a shear-thinning behavior, where the apparent viscosity decreases with an increasing shear rate. mdpi.com This is advantageous in processing, as high shear rates are common in many industrial techniques. The extent of viscosity reduction and the change in viscoelastic properties, such as the storage modulus (G') and loss modulus (G''), are dependent on the concentration of the plasticizer and its compatibility with the polymer. For instance, in plastisol formulations, the choice and concentration of plasticizer are crucial for controlling the initial viscosity and the rheological behavior during fusion. kinampark.com The efficiency of a plasticizer is often related to its molecular weight and chemical structure; longer alkyl chains in the ester can provide more free volume and greater flexibility to the polymer chains. nih.gov
Elucidating Mechanisms of Polymer Chain Intercalation and Compatibility
The efficacy of a sebacate ester as a plasticizer is fundamentally dependent on its compatibility with the host polymer and its ability to effectively separate, or intercalate between, the polymer chains. Compatibility ensures that the plasticizer does not phase-separate or migrate out of the polymer matrix over time, which would lead to a loss of flexibility and other desired properties. kinampark.com Sebacate esters like dioctyl sebacate (DOS) and dibutyl sebacate (DBS) are known for their good compatibility with a range of polymers, including PVC, nitrocelluloses, and synthetic rubbers. researchgate.netgreenchemindustries.comatamanchemicals.com
The primary mechanism of action for these plasticizers is the disruption of intermolecular forces, such as van der Waals forces and dipole-dipole interactions, between adjacent polymer chains. researchgate.net The plasticizer molecules, with their long, flexible aliphatic chains, diffuse into the polymer matrix and position themselves between the macromolecules. researchgate.netresearchgate.net This process, a form of molecular-level intercalation, pushes the polymer chains further apart, increasing the "free volume" within the material. nih.govkinampark.com The increased spacing weakens the cohesive forces between polymer chains, allowing them to move more freely relative to one another. This enhanced mobility is macroscopically observed as increased flexibility and a lower glass transition temperature (Tg). researchgate.net
Advanced Material Design Incorporating Sebacate Moieties
The incorporation of sebacate moieties into polymer backbones, rather than their use as additives, has led to the development of advanced materials with tailored properties. A prime example is the family of poly(polyol sebacate) (PPS) polymers, which are biodegradable thermoset elastomers. kinampark.com These materials are synthesized from monomers that are often endogenous to human metabolism, such as glycerol and sebacic acid, enhancing their biocompatibility. rubber-group.com
Poly(glycerol sebacate) and Related Biodegradable Elastomers
Poly(glycerol sebacate) (PGS) is a tough, biodegradable elastomer developed to address the need for synthetic polymers that can mimic the mechanical properties of natural soft tissues. rubber-group.com It is synthesized through the polycondensation of glycerol, a tri-functional alcohol, and sebacic acid, a di-functional carboxylic acid. atamanchemicals.comrubber-group.com The resulting polymer forms a crosslinked three-dimensional network of random coils, which imparts rubber-like elasticity to the material. rubber-group.com PGS is noted for its biocompatibility, tunable degradation rates, and mechanical properties that make it suitable for a wide array of biomedical applications, particularly in tissue engineering for cardiovascular, neural, and orthopedic repair. researchgate.netrubber-group.com
Controlled Synthesis for Tailored Material Characteristics
The properties of PGS can be precisely controlled by manipulating the synthesis parameters. The standard synthesis involves a two-step polycondensation reaction: a pre-polymerization step followed by a curing step to form crosslinks. atamanchemicals.com The degree of esterification (DE) is a key parameter that can be used to predict the material's physical state and mechanical properties. nih.gov
Several factors during synthesis can be adjusted to tailor the final characteristics of the PGS elastomer:
Monomer Stoichiometry: Altering the molar ratio of glycerol to sebacic acid is a primary method for tuning the polymer's molecular weight and mechanical properties. A wider range of modulus values, from 0.01 to 5 MPa, can be achieved by manipulating this ratio. rubber-group.com
Curing Time and Temperature: The extent of crosslinking is directly influenced by the duration and temperature of the curing process, which is typically conducted under vacuum. escholarship.org For example, Young's modulus values for PGS can range from 0.77 to 1.9 MPa for 48 and 96-hour cure times, respectively. rubber-group.com Longer curing times generally lead to a stiffer material due to higher crosslink density. atamanchemicals.com
Synthesis Method: While thermal polycondensation is the classic route, it can be energy and time-intensive. atamanchemicals.com Alternative methods have been developed to overcome these limitations. Microwave-assisted pre-polymerization has been shown to be significantly faster; for example, 15 minutes of microwave irradiation can be as effective as 6 hours of conventional pre-polymerization at 130°C. nih.gov Enzymatic synthesis using catalysts like Candida antarctica lipase (B570770) B (CALB) offers a milder, more controlled reaction, allowing for the tailoring of the polymer architecture, molecular weight, and degree of branching by adjusting parameters like temperature and solvent. mdpi.com
These controlled synthesis strategies allow for the production of PGS with a wide spectrum of properties, from soft gels to tough elastomers, suitable for diverse applications. rubber-group.com
Engineering of Mechanical Responses in Sebacate-based Polymers
The mechanical properties of sebacate-based polymers like PGS are critical for their application, especially in tissue engineering where mimicking the native tissue environment is essential. rubber-group.com The mechanical response of these elastomers can be engineered through several strategies.
The primary determinant of mechanical strength is the crosslink density, which is controlled by the synthesis conditions mentioned previously (curing time, temperature, and monomer ratio). atamanchemicals.comrubber-group.com Hydrogen bonding interactions between the free hydroxyl groups in the PGS network also contribute to its mechanical properties. rubber-group.com Research has demonstrated a linear relationship between the Young's modulus and the degree of esterification. nih.gov
The table below summarizes typical mechanical properties reported for various poly(polyol sebacate) polymers, illustrating the range of responses that can be achieved.
| Polymer | Monomer Ratio (Polyol:Sebacic Acid) | Young's Modulus (MPa) | Ultimate Tensile Strength (UTS) (MPa) | Elongation at Break (%) |
| PSS 1:1 | 1:1 | 0.37 ± 0.08 | 0.57 ± 0.15 | 192.24 ± 60.12 |
| PMtS 1:4 | 1:4 | 378 ± 33.0 | 17.6 ± 1.30 | 10.90 ± 1.37 |
| PGS (Cured 12h) | 1:1 | 0.57 ± 0.02 | - | 136 ± 9 |
| PGS (Cured 20h) | 1:1 | 1.57 ± 0.48 | 1.83 ± 0.06 | 409 ± 29 |
| Cross-linked PGS | - | - | 1.29 ± 0.02 | 32 |
Data compiled from multiple sources. kinampark.comatamanchemicals.comresearchgate.net PSS: Poly(sorbitol sebacate); PMtS: Poly(mannitol sebacate); PGS: Poly(glycerol sebacate).
Furthermore, the mechanical properties can be enhanced by creating copolymers or blends. For example, incorporating L-lactic acid and polyethylene (B3416737) glycol (PEG) into the PGS network can create copolyesters (PGSLP) with improved mechanical strength and hydrophilicity. spilltech.com Blending PGS-based block copolymers with thermoplastic elastomers can also significantly increase tensile strength and elongation. researchgate.net
Microstructure and Porosity Design in Sebacate Polymer Scaffolds
For tissue engineering applications, the three-dimensional architecture of the polymer scaffold is as important as its bulk material properties. The microstructure, including porosity, pore size, and interconnectivity, directly influences cell infiltration, nutrient transport, and new tissue formation. tainstruments.comvip-polymers.com Various fabrication techniques have been employed to create porous scaffolds from sebacate-based polymers like PGS with controlled microstructures.
Freeze-Drying (Lyophilization): This technique involves freezing a polymer solution or pre-polymer and then sublimating the solvent under vacuum, leaving a porous structure that mirrors the ice crystals formed. researchgate.netvip-polymers.com The pore size and structure can be controlled by altering the polymer concentration and the freeze-drying protocol. researchgate.net
Salt-Leaching: In this method, porogens like sodium chloride (NaCl) particles are mixed with the PGS pre-polymer. atamanchemicals.com After curing, the salt is leached out using a solvent (typically water), creating an interconnected porous network. The size of the pores is determined by the size of the salt particles used.
Thermally Induced Phase Separation (TIPS): This technique, often combined with salt-leaching, can be used to create porous PGS-based scaffolds with controlled morphology. researchgate.net
3D Printing/Additive Manufacturing: Advanced techniques like digital light processing (DLP) 3D printing allow for the fabrication of PGS-based scaffolds with highly complex and precise geometries. everythinginsidethefence.com Using a photocurable version of PGS, such as poly(glycerol sebacate) acrylate (B77674) (PGSA), scaffolds with minimum feature thicknesses of around 80 μm can be printed. everythinginsidethefence.com This enables user-friendly customization of pore and strut sizes to mimic the extracellular matrix of specific tissues. everythinginsidethefence.com
The table below highlights how different fabrication parameters can influence the resulting scaffold microstructure.
| Scaffold Material/Method | Key Parameter | Average Pore Size (μm) | Porosity (%) |
| PGS-0deB-SP | 0 wt% decellularized bone | 151.45 ± 31.32 | ~70-80 |
| PGS-5deB-SP | 14 wt% decellularized bone | 107.73 ± 15.93 | ~70-80 |
| PGS Double-Layer Scaffold | Maltose-sacrificial layer | 50–250 | - |
| PGSU (High Polymer Conc.) | Higher polymer concentration | Smaller pores | Lower porosity |
| PGSU (Low Polymer Conc.) | Lower polymer concentration | Larger pores | Higher porosity |
Data compiled from multiple sources. researchgate.nettainstruments.comvip-polymers.com PGS-deB-SP: Poly(glycerol sebacate) with decellularized bone, small porogen; PGSU: Poly(glycerol sebacate urethane).
By carefully selecting the fabrication method and its parameters, researchers can design sebacate polymer scaffolds with optimized microstructures to promote cell growth, differentiation, and the regeneration of functional tissue. researchgate.netvip-polymers.com
Functionalization of Sebacate-based Polymers for Specific Material Applications
The functionalization of polymers derived from sebacic acid is a critical strategy for tailoring material properties to meet the demands of specific, advanced applications, particularly in the biomedical field. These polymers, which include polyesters like poly(glycerol sebacate) (PGS) and polyanhydrides like poly(sebacic anhydride) (PSA), share a common structural feature: the flexible ten-carbon backbone of the sebacate unit. This structure is analogous to that found in the simple diester, this compound, which is known for its use as a plasticizer. The long aliphatic chain of the sebacate moiety imparts hydrophobicity and flexibility to the polymer backbone. Functionalization allows for the precise modification of these inherent properties, enabling the development of materials with tunable degradation rates, mechanical characteristics, and biological activity.
The primary methods of functionalization involve chemical modification of the polymer backbone or the incorporation of functional molecules and materials. For sebacate-based polyesters, which are synthesized from sebacic acid and a polyol like glycerol, the abundant hydroxyl groups on the polymer backbone serve as primary sites for chemical modification. mdpi.comsigmaaldrich.com This allows for the attachment of a wide range of functional groups to alter the material's performance.
Chemical Modification of the Polymer Backbone
A key approach to functionalization is the chemical modification of the polymer itself. This can be achieved by introducing new chemical groups onto the existing polymer backbone or by copolymerization with other functional monomers.
Methacrylation: Poly(glycerol sebacate) can be rendered photocurable by functionalizing its hydroxyl groups with methacrylate (B99206) moieties, creating PGS-methacrylate (PGS-M). This modification allows for rapid crosslinking via free-radical polymerization under UV light, which is less harsh than the traditional high-temperature curing process. The degree of methacrylation can be controlled, which in turn dictates the mechanical properties and degradation rate of the final cured material. This technique enables the fabrication of complex, 3D-printed scaffolds for tissue engineering.
Norbornene Functionalization: To enable controlled crosslinking via thiol-ene "click" chemistry, PGS has been functionalized with norbornene groups (Nor-PGS). rsc.org This method allows for rapid curing under UV light in the presence of a thiolated crosslinker. rsc.org By varying the concentration of the crosslinker, properties such as elastic modulus, failure stress, and degradation rate can be precisely programmed. rsc.org This approach has been used to create 3D-printed scaffolds that support cell proliferation. rsc.orgresearchgate.net
Tyramine (B21549) Conjugation: The attachment of tyramine to the PGS backbone (PGS-TA) enhances the material's elasticity. rsc.orgx-mol.com While maintaining similar softness and toughness to unmodified PGS, PGS-TA exhibits a significant, 16-fold increase in elastic deformation. rsc.orgx-mol.com This makes it particularly suitable for applications in tissues that undergo large, reversible mechanical deformations. rsc.org
Palmitate Functionalization: To modulate hydrophobicity and degradation, palmitate functionalities can be introduced by reacting palmitic anhydrides with the free hydroxyl groups on the PGS backbone. researchgate.net This modification increases the polymer's hydrophobicity, which slows its degradation rate. researchgate.net It also results in a softer elastomer; an increase in palmitate content to 16 mol% can reduce the elastic modulus from approximately 838 kPa to 333 kPa. researchgate.net
The table below summarizes the impact of different chemical functionalizations on the properties of poly(glycerol sebacate).
| Functionalization Group | Crosslinking Method | Key Property Change | Resulting Material | Reference |
| Methacrylate | Photo-polymerization | Photocurable, tunable mechanics & degradation | PGS-M | |
| Norbornene | Thiol-ene Click Chemistry | Photocurable, programmable mechanics | Nor-PGS | rsc.org |
| Tyramine | Chemical Conjugation | 16-fold increase in elasticity | PGS-TA | rsc.orgx-mol.com |
| Palmitate | Chemical Conjugation | Softer, reduced degradation rate | PPGS | researchgate.net |
Incorporation of Functional Materials
Another powerful functionalization strategy is to create composite materials by blending or incorporating other substances into the sebacate-based polymer matrix.
Bioactive Composites: To improve bioactivity for applications like bone tissue engineering (BTE), PGS can be functionalized by incorporating a decellularized bone extracellular matrix (deB ECM). nih.govnih.gov This not only enhances cell attachment and osteogenesis but also improves the mechanical strength of the resulting scaffold by up to 165 kPa. nih.govnih.gov The inclusion of deB ECM also increases the material's hydrophilicity and can be tailored to enhance the degradation rate. nih.gov
Conductive Polymer Composites: For applications in cardiac tissue engineering, which require electrical conductivity, sebacate polymers can be blended with conductive materials. Composites of PGS with materials like polypyrrole (PPy) have been developed. acs.org These composites can form a uniform and homogeneous structure suitable for cell attachment and functionalization. acs.org
Graphene Oxide Composites: Poly(sebacic anhydride) (PSA) has been functionalized by esterification with graphene oxide (GO). rsc.org These GO/PSA composites can be used as a matrix for controlled drug delivery. rsc.org The incorporation of just 2% graphene oxide into a PSA matrix was shown to create a system with nearly linear drug release over a period of 80 days. rsc.org
Copolymerization: Sebacate-based polymers can be copolymerized with other polymers to combine their properties. For instance, PEGylated PGS (PEGS) is synthesized to improve hydrophilicity and create materials with desirable degradation behaviors and mechanical properties for applications in bone repair and vascular reconstruction. mdpi.com Copolymers of poly(alditol sebacate) with poly(lactic acid) (PLA) have also been developed to enhance degradability and create tunable surface properties. rsc.org
The research findings on composite functionalization are detailed in the table below.
| Polymer Base | Functional Additive | Application Area | Key Improvement | Reference |
| Poly(glycerol sebacate) | Decellularized Bone ECM | Bone Tissue Engineering | Enhanced bioactivity and mechanical strength | nih.govnih.gov |
| Poly(glycerol sebacate) | Polypyrrole (PPy) | Cardiac Tissue Engineering | Electrical conductivity | acs.org |
| Poly(sebacic anhydride) | Graphene Oxide (GO) | Drug Delivery | Linear, extended drug release (80 days) | rsc.org |
| Poly(glycerol sebacate) | Poly(ethylene glycol) (PEG) | Bone/Vascular Repair | Improved hydrophilicity, tunable properties | mdpi.com |
| Poly(alditol sebacate) | Poly(lactic acid) (PLA) | General Biomedical | Enhanced degradability, tunable surfaces | rsc.org |
Through these varied functionalization strategies, the fundamental properties derived from the sebacate backbone can be precisely manipulated, transforming simple sebacate polymers into advanced, high-performance materials engineered for specific and demanding applications.
Environmental Behavior and Degradation Pathways of Sebacate Esters
Biodegradation Mechanisms by Microbial Cultures
Biodegradation is a primary pathway for the environmental removal of sebacate (B1225510) esters. This process is mediated by microorganisms that utilize the esters as a source of carbon and energy. numberanalytics.comasm.org The ability of microbial communities to break down these compounds is widespread, with various species of bacteria and fungi capable of initiating degradation. asm.org
The principal mechanism for the biodegradation of sebacate esters is enzymatic hydrolysis. ktappi.kr This biochemical reaction involves the cleavage of the ester bonds by hydrolytic enzymes, particularly lipases and esterases, which are secreted by microorganisms. numberanalytics.comresearchgate.net
For didecyl sebacate, the enzymatic hydrolysis reaction can be represented as follows:
This compound + 2 H₂O → Sebacic Acid + 2 Decanol (B1663958)
In this reaction, the ester linkages are broken, yielding sebacic acid (a dicarboxylic acid) and decanol (the corresponding alcohol). cir-safety.org This initial breakdown step is often referred to as primary degradation. miljodirektoratet.no The resulting products, sebacic acid and decanol, are generally more water-soluble and can be further metabolized by microbial communities. cir-safety.org Sebacic acid is a naturally occurring metabolite in fatty acid oxidation, and both breakdown products can be assimilated into central metabolic pathways, such as the Krebs cycle, under aerobic conditions. nih.gov In this stage, known as ultimate degradation, the organic carbon is converted into carbon dioxide, water, and microbial biomass. ktappi.krmiljodirektoratet.no
The efficiency of this enzymatic process is dependent on the accessibility of the ester bonds to the enzymes. The degradation often begins at the surface of the material, a process known as surface erosion, which allows for a gradual breakdown while maintaining the structural integrity of the bulk material for a period. researchgate.netnih.govrsc.org
The rate at which this compound biodegrades in environments such as soil and water is not constant but is influenced by a complex interplay of physicochemical and biological factors. numberanalytics.comktappi.kr Understanding these factors is critical for predicting the environmental persistence of the compound.
Key influencing factors include:
Chemical Structure: The molecular structure of the ester plays a significant role. For instance, branching in the alcohol moiety of an ester can affect the rate of enzymatic hydrolysis. asm.orgacs.org While this compound has linear decyl chains, other related esters with branched chains may show different degradation kinetics. insightsociety.org The length of the ester chain can also be a factor; some studies on polyesters have shown that esterase activity can decrease as the aliphatic chain length increases. ktappi.kr
Polymer Crystallinity: For polymeric materials and potentially for aggregations of ester molecules, the degree of crystallinity is a key determinant of degradation speed. The amorphous regions of a polymer are more accessible to enzymatic attack than the highly ordered crystalline regions. researchgate.netcore.ac.ukresearchgate.net Therefore, factors that increase crystallinity can slow down the biodegradation rate.
Environmental Conditions: The characteristics of the receiving environment are crucial. Temperature affects both the metabolic rate of microorganisms and the physical state of the substrate. numberanalytics.com Increased temperatures, up to an optimum for microbial activity, generally accelerate degradation. miljodirektoratet.no The pH of the soil or water can influence enzyme activity and microbial growth, while the availability of oxygen determines whether aerobic or anaerobic degradation pathways will dominate. numberanalytics.com
Microbial Population: The presence of adapted microbial consortia is essential. Environments with a history of exposure to similar organic compounds may harbor microorganisms already capable of producing the necessary enzymes. miljodirektoratet.no Studies have shown that both fungi and bacteria can effectively degrade sebacate esters, though their efficiencies may differ. asm.org
Table 1: Factors Affecting the Biodegradation of Sebacate Esters
| Factor | Influence on Biodegradation Rate | References |
|---|---|---|
| Chemical Structure | Branching in the alcohol chain can alter enzymatic accessibility, sometimes slowing degradation. Longer linear chains may also affect enzyme activity. | asm.orgktappi.kracs.org |
| Crystallinity | Higher crystallinity reduces the accessibility of ester bonds to enzymes, thus decreasing the degradation rate. Amorphous zones are degraded preferentially. | researchgate.netcore.ac.ukresearchgate.net |
| Temperature | Increased temperature generally enhances microbial activity and can increase polymer chain mobility, accelerating degradation up to an optimal point. | numberanalytics.commiljodirektoratet.noresearchgate.net |
| pH | Affects microbial growth and the catalytic activity of hydrolytic enzymes, with optimal pH ranges varying for different microbial species. | numberanalytics.com |
| Oxygen Availability | Determines the metabolic pathway. Aerobic degradation is typically faster and leads to mineralization (CO₂ and H₂O). | numberanalytics.comktappi.kr |
| Nutrient Availability | The presence of other essential nutrients (e.g., nitrogen, phosphorus) supports robust microbial growth and activity. | numberanalytics.com |
| Microbial Community | The type and density of microorganisms (fungi, bacteria) capable of producing esterases and lipases are fundamental to initiating degradation. | asm.orgktappi.kr |
Enzymatic Hydrolysis and Associated Metabolic Pathways
Atmospheric Degradation and Environmental Fate Modeling
While less significant than biodegradation for high molecular weight esters, atmospheric processes can contribute to the degradation of the fraction of this compound that may exist in the vapor phase or adsorbed to atmospheric particulates.
The primary atmospheric degradation mechanism for organic compounds like sebacate esters is through reaction with photochemically-produced hydroxyl (•OH) radicals. atamanchemicals.com For similar compounds like dibutyl sebacate, it is predicted that the molecule will exist in both the vapor and particulate phases. The vapor-phase component is susceptible to degradation by these highly reactive hydroxyl radicals. atamanchemicals.com The estimated atmospheric half-life for dibutyl sebacate via this reaction is approximately 21 hours. atamanchemicals.com
Assessment of Environmental Persistence and Dispersal in Various Media
The environmental persistence and dispersal of this compound are dictated by its physical and chemical properties, which influence its partitioning between soil, water, and air.
Soil: Given its expected low water solubility and high molecular weight, this compound is predicted to have low mobility in soil. atamanchemicals.com It will tend to adsorb strongly to soil organic matter and clay particles. This adsorption reduces its bioavailability for microbial degradation and its potential to leach into groundwater. Volatilization from moist or dry soil surfaces is not expected to be a significant fate process. atamanchemicals.com
Water: In aquatic systems, this compound is expected to partition from the water column to suspended solids and sediments due to its hydrophobicity. atamanchemicals.comindustrialchemicals.gov.au Its low water solubility and non-volatile nature mean that it will persist in the sediment phase, where biodegradation will be the primary, albeit potentially slow, degradation pathway. atamanchemicals.com The potential for bioconcentration in aquatic organisms is often estimated from a compound's octanol-water partition coefficient (Kow). For similar diesters, the bioconcentration potential is considered moderate. atamanchemicals.com
Air: As discussed, this compound has a low vapor pressure, limiting its presence in the atmosphere. atamanchemicals.com Its dispersal in air would primarily occur through transport while adsorbed to particulate matter. ca.gov
Table 2: Predicted Environmental Fate of this compound
| Environmental Compartment | Predicted Behavior and Persistence | Key Processes | References |
|---|---|---|---|
| Soil | Low mobility, strong adsorption to organic matter. | Adsorption/desorption, Biodegradation | atamanchemicals.com |
| Water | Partitions to suspended solids and sediment. Low volatility. | Adsorption/desorption, Biodegradation, Moderate Bioconcentration Potential | atamanchemicals.comindustrialchemicals.gov.au |
| Air | Exists in both vapor and particulate phases, with partitioning favoring particulates. | Photodegradation by •OH radicals, Deposition | atamanchemicals.comca.gov |
Sophisticated Analytical Methodologies for Didecyl Sebacate Characterization
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental in verifying the chemical structure of synthesized esters like didecyl sebacate (B1225510). They provide detailed information about the atomic and molecular composition, as well as the types of chemical bonds present.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic compounds, including didecyl sebacate. Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy are utilized to provide a complete picture of the molecule's carbon-hydrogen framework.
Table 1: Representative ¹H NMR and ¹³C NMR Chemical Shifts for Sebacate Esters
| Atom Type | Typical ¹H NMR Chemical Shift (ppm) | Typical ¹³C NMR Chemical Shift (ppm) |
|---|---|---|
| Ester Carbonyl (C=O) | - | ~174 |
| Methylene (B1212753) adjacent to ester oxygen (-O-CH₂ -) | ~4.0-4.2 (triplet) | ~65 |
| Methylene alpha to carbonyl (-CH₂ -C=O) | ~2.2-2.3 (triplet) | ~34 |
| Methylene chain (-CH₂-)n | ~1.2-1.6 (multiplet) | ~25-32 |
Note: These are generalized values and can vary slightly based on the specific sebacate ester and the solvent used. Data inferred from general knowledge and analysis of similar compounds.
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, FTIR is crucial for confirming the completion of the esterification reaction. insightsociety.org This is achieved by observing the disappearance of the broad O-H stretching band of the carboxylic acid group from sebacic acid and the appearance of strong characteristic ester bands. insightsociety.org
The analysis is typically performed on a thin film of the sample. insightsociety.org Key absorption bands for sebacate diesters include a strong C=O stretching vibration for the ester group, typically found around 1735-1740 cm⁻¹. insightsociety.org Additionally, characteristic C-O stretching vibrations are observed in the region of 1170-1250 cm⁻¹. insightsociety.org
Table 2: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Ester C=O | Stretch | 1735 - 1740 | Strong |
| C-O | Stretch | 1170 - 1250 | Strong |
| C-H (alkane) | Stretch | 2850 - 2960 | Strong |
Source: Data compiled from findings on sebacic acid esters. insightsociety.org
Nuclear Magnetic Resonance (NMR) Spectroscopy in Sebacate Research
Chromatographic Separation and Quantification
Chromatographic techniques are vital for assessing the purity of this compound and for analyzing it within complex mixtures. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a powerful technique for determining the purity of volatile and thermally stable compounds like this compound. innovatechlabs.comrsc.org The method separates compounds based on their boiling points and interactions with the stationary phase of the GC column. innovatechlabs.com
In the analysis of sebacate esters, GC can be used to quantify the final product and identify any residual starting materials or by-products. xml-journal.net A sample is injected into the GC, where it is vaporized and carried by an inert gas through a column. innovatechlabs.com The retention time, the time it takes for the compound to travel through the column, is a characteristic feature used for identification. For purity analysis, a single, sharp peak corresponding to this compound would be expected. The use of GC-MS allows for the definitive identification of the compound by comparing its mass spectrum to reference libraries. researchgate.netnih.gov
High-Performance Liquid Chromatography (HPLC) is a versatile separation technique used for identifying and quantifying components in a liquid mixture. ebsco.comchromtech.com While GC is suitable for volatile compounds, HPLC is advantageous for less volatile or thermally sensitive substances. sedpharma.com
In the context of sebacate esters, HPLC can be used to analyze complex mixtures, such as formulations where this compound is a component. sielc.com The separation is based on the distribution of the analyte between a solid stationary phase (packed in a column) and a liquid mobile phase. conquerscientific.com Different HPLC modes, such as reversed-phase or normal-phase, can be employed depending on the polarity of the analytes. chromtech.com For instance, reversed-phase HPLC, which uses a non-polar stationary phase and a polar mobile phase, is commonly used for separating hydrophobic compounds like this compound. conquerscientific.com Detection is often achieved using an ultraviolet (UV) detector, although other detectors can also be employed. sielc.com
Gas Chromatography (GC) for Purity and Composition Analysis
Thermal Analysis Techniques
Thermal analysis techniques are used to measure the physical and chemical properties of a substance as a function of temperature. For this compound, these methods provide critical information about its thermal stability and phase behavior.
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. tainstruments.comfigshare.com DSC is used to determine thermal transitions such as melting point, crystallization temperature, and glass transition temperature. figshare.com For this compound, which can be used as a phase change material, DSC provides data on its melting temperature and latent heat of fusion. nih.gov Studies on similar long-chain diesters have shown melting temperatures in a range suitable for thermal energy storage applications. nih.gov
Table 3: Thermal Properties of Long-Chain Diesters (Illustrative)
| Property | Technique | Typical Value Range |
|---|---|---|
| Decomposition Temperature | TGA | > 250 °C |
| Melting Temperature | DSC | 20 - 60 °C |
Note: These values are representative of long-chain diesters and may vary for this compound. Data inferred from studies on similar compounds. nih.govresearchgate.net
Thermogravimetric Analysis (TGA) for Thermal Stability Profiling
Thermogravimetric Analysis (TGA) is a fundamental technique for determining the thermal stability and decomposition profile of materials like this compound. labmanager.comopenaccessjournals.com By precisely measuring the change in a sample's mass as a function of temperature in a controlled atmosphere, TGA identifies the temperatures at which the material begins to degrade or volatilize. eltra.comwikipedia.org
Research findings indicate that the thermal stability of dicarboxylic acid esters is influenced by their molecular weight and structure. In a comparative study, this compound demonstrated significant volatility at elevated temperatures. The analysis showed that weight loss for this compound begins at approximately 350°C. researchgate.net This contrasts with oligomeric esters, which exhibit higher thermal stability due to their larger molecular structures. researchgate.net The TGA curve for this compound is characterized by a single-step decomposition, indicative of evaporation and thermal degradation at high temperatures. researchgate.net This information is crucial for defining the upper service temperature limit for applications such as high-temperature lubricants or polymer processing.
Table 1: Thermal Properties of this compound and Related Esters from TGA
| Ester Sample | Onset Temperature of Weight Loss (°C) | Key Observation |
| Didecyl Carbonate | ~290 | High volatility, lowest molecular weight. researchgate.net |
| Didecyl Adipate (B1204190) | >350 | Higher thermal stability than didecyl carbonate. researchgate.net |
| This compound | ~350 | Higher volatility compared to oligomeric esters. researchgate.net |
| Oligomeric Sebacate Ester | ~380 | Highest thermal stability due to polymeric structure. researchgate.net |
This interactive table summarizes the thermal decomposition data for this compound and related esters.
Differential Scanning Calorimetry (DSC) for Phase Transition Studies
Differential Scanning Calorimetry (DSC) is an essential thermoanalytical technique used to investigate the phase transitions of this compound, such as melting and crystallization. cuni.czwikipedia.org DSC measures the difference in heat flow between a sample and a reference as a function of temperature, revealing endothermic (heat absorbing) and exothermic (heat releasing) events. wikipedia.orgyoutube.com
For this compound, which is explored as a potential phase change material (PCM), these thermal transitions are of particular interest. mdpi.com Studies have utilized DSC to determine its melting point and latent heat of fusion. Research on various diesters identified the onset of melting for this compound at 31°C. mdpi.com The melting process appears as an endothermic peak on the DSC thermogram, the area of which can be used to calculate the enthalpy of fusion. wikipedia.org This property is vital for thermal energy storage applications. In comparison, other diesters like diethyl sebacate and dimethyl sebacate have melting points of 5°C and 38°C, respectively. google.com The ability to pinpoint these transition temperatures is crucial for designing systems that operate around the phase change of the material. youtube.com
Table 2: Phase Transition Temperatures of Sebacate Esters via DSC
| Sebacate Ester | Melting Temperature (°C) |
| Diethyl Sebacate | 5 google.com |
| This compound (onset) | 31 mdpi.com |
| Dimethyl Sebacate | 38 google.com |
This interactive table presents the melting points for various sebacate esters as determined by DSC analysis.
Microscopic and Surface Characterization
Scanning Electron Microscopy (SEM) for Morphological Analysis
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of solid materials at high resolution. iitg.ac.innottingham.ac.uk It operates by scanning a sample with a focused beam of electrons, which interact with the atoms in the sample to produce signals that contain information about the surface's structure. iitg.ac.in
In the context of this compound, SEM can be employed to study its crystalline structure in the solid state or its dispersion within a polymer matrix. For instance, when used as a plasticizer in polymers like PVC, SEM can reveal how this compound affects the surface morphology of the final product. atamanchemicals.com Research on related sebacate-based polyesters, such as poly(octanediol citrate/sebacate), has used SEM to characterize the surface features of films, showing how variations in monomer ratios influence the morphology. researchgate.net For this compound itself, SEM analysis would provide high-resolution images of its crystal habit, particle size distribution if in powdered form, and its interface with other materials in a composite, which are critical for understanding its physical behavior and performance. nanoscience.com
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical States
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within the top 1 to 10 nanometers of a material's surface. cea.frthermofisher.comphi.com
For this compound, XPS analysis is invaluable for confirming surface purity and identifying the chemical bonding states of its constituent elements (carbon and oxygen). The XPS spectrum of this compound would exhibit characteristic peaks corresponding to the C 1s and O 1s core levels. High-resolution scans of these peaks would allow for the deconvolution into sub-peaks representing the different chemical environments: C-C/C-H bonds in the decyl and sebacate alkyl chains, C-O bonds of the ester group, and C=O bonds of the carbonyl group. researchgate.netresearchgate.net Studies on sebacate-based copolyesters have successfully used XPS to characterize the surface chemistry and confirm the presence of specific functional groups. researchgate.netmdpi.com This level of detail is crucial for applications where surface interactions, such as adhesion or wettability, are critical. thermofisher.com
Table 3: Expected XPS Peak Assignments for this compound
| Element (Core Level) | Chemical Bond | Expected Binding Energy Range (eV) |
| C 1s | C-C, C-H | ~284.8 - 285.0 |
| C 1s | C-O | ~286.5 |
| C 1s | O-C=O | ~289.0 |
| O 1s | C=O | ~532.0 |
| O 1s | C-O | ~533.5 |
This interactive table outlines the anticipated binding energies for the different chemical states of carbon and oxygen in this compound, which can be verified using XPS.
Rheological Characterization of Sebacate-based Fluids and Polymeric Systems
Rheological characterization determines the flow and deformation behavior of a material when subjected to an applied force. For this compound, which is used as a lubricant base oil and a plasticizer, understanding its viscosity, shear stress, and shear rate relationships is paramount for predicting its performance.
Studies on sebacate esters have shown that they can exhibit non-Newtonian behavior, meaning their viscosity changes with the applied shear rate. biointerfaceresearch.com The rheological properties are highly dependent on the molecular structure, including the length and branching of the alcohol and acid chains. biointerfaceresearch.com For example, an investigation into various di(2-butyloctyl) dicarboxylate esters, including the sebacate counterpart, demonstrated their non-Newtonian fluid characteristics. biointerfaceresearch.com In lubricant formulations, the addition of this compound to a base oil, such as polyalphaolefin, has been shown to positively influence low-temperature viscosity and improve the viscosity index, which describes the stability of viscosity over a range of temperatures. researchgate.net The dynamic viscosity of a related sebacate compound was reported as 900 mPa·s at 25.00 °C. basf.com This data is essential for formulating fluids that must perform reliably under varying mechanical stresses and temperatures in applications like hydraulic systems and engines. biointerfaceresearch.com
Theoretical and Computational Studies of Didecyl Sebacate and Sebacate Systems
Molecular Dynamics Simulations for Conformational Analysis and Interfacial Behavior
Molecular dynamics (MD) simulations serve as a powerful computational microscope to observe the dynamic behavior of molecules over time. These simulations have been instrumental in analyzing the conformational flexibility and interfacial interactions of sebacate (B1225510) esters, which are key to their function as plasticizers and lubricants.
MD simulations have been employed to study the physical compatibility of various plasticizers, including sebacate esters like dioctyl sebacate (DOS), with polymers such as styrene-ethylene-butylene-styrene (SEBS) and hydroxyl-terminated polyether (HTPE). researchgate.net By analyzing parameters like solubility parameters, radial distribution functions, and blend miscibility, researchers can evaluate the compatibility of the plasticizer with the polymer matrix. researchgate.net For instance, studies have shown that the compatibility of HTPE with different plasticizers follows the order: HTPE/dibutyl phthalate (B1215562) > HTPE/DOS > HTPE/diethyl phthalate. researchgate.net Similarly, the compatibility of SEBS with various plasticizers was determined to be in the order of SEBS/white oil > SEBS/DOS > SEBS/diethyl phthalate > SEBS/triacetin. researchgate.net These simulations provide a molecular-level understanding of how plasticizer molecules interact with polymer chains, influencing the material's flexibility and mechanical properties. royalsocietypublishing.org
The conformational analysis of flexible molecules like didecyl sebacate is complex. While specific MD studies focusing solely on the conformational analysis of isolated this compound are not prevalent in the provided search results, the principles of such studies can be inferred from research on similar long-chain molecules and esters. nih.govmdpi.com For flexible molecules, MD simulations can reveal the distribution of dihedral angles and the transitions between different conformational states (e.g., extended vs. bent). mdpi.com This flexibility is crucial for the plasticizing effect, as it allows the ester molecules to position themselves between polymer chains, thereby increasing free volume and segmental mobility. nih.gov
Nonequilibrium molecular dynamics (NEMD) simulations have been specifically used to predict the viscosity of ester-based lubricants, such as mixtures of di(2-ethylhexyl) sebacate (DEHS) and di(2-ethylhexyl) adipate (B1204190) (DEHA). researchgate.netnih.gov These simulations can accurately predict bulk Newtonian viscosities at various temperatures, showing good agreement with experimental data. researchgate.netnih.gov The ability to predict viscosity is vital for designing lubricants with optimal performance characteristics. nih.gov
The interfacial behavior of sebacate esters is another critical area investigated through MD simulations. For example, simulations can model the adsorption of ester molecules onto surfaces, which is fundamental to their role in lubrication. scholaris.ca The orientation and conformation of the ester molecules at the interface determine the effectiveness of the lubricating film.
Table 1: Predicted Thermomechanical Properties of PVC with Various Plasticizers
| Plasticizer | Glass Transition Temperature (Tg) (°C) | Young's Modulus (GPa) |
| Dibutyl Sebacate (DBS) | 45.8 | 1.2 |
| Diheptyl Succinate (DHS) | 48.2 | 1.3 |
| Diethyl Adipate (DEA) | 55.1 | 1.8 |
| 1,4-Butanediol Dibenzoate (1,4-BDB) | 65.3 | 2.5 |
| Di(2-ethylhexyl) Phthalate (DEHP) | 50.1 | 1.5 |
This table is generated based on data from molecular dynamics simulations predicting the properties of PVC plasticized with different esters. nih.gov
Quantum Chemical Calculations for Reaction Mechanisms and Electronic Structure Properties
Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure of molecules and the energetics of chemical reactions. These methods are invaluable for understanding the reactivity and intrinsic properties of this compound and other sebacate esters.
The synthesis of sebacate esters, typically through Fischer esterification, can be studied using quantum chemical methods to elucidate the reaction mechanism. nih.gov For example, calculations can determine the activation energies for different catalytic pathways, helping to optimize reaction conditions for higher yields. researchgate.net Studies on the thermal degradation of polyesters have utilized quantum chemical calculations to investigate the reaction pathways and activation energies, finding that a β-hydrogen abstraction by the catalyst's alkoxy ligand is a more favorable path than previously thought. researchgate.net
Quantum chemical calculations are also used to investigate the hydrolysis of esters, a key reaction in their biodegradation. researchgate.net These studies can reveal the role of water molecules in assisting proton transfer and determine the energy barriers for the formation of tetrahedral intermediates, providing insights consistent with experimental observations. researchgate.net
The electronic structure properties of sebacate esters, such as their frontier molecular orbital energies (HOMO and LUMO), atomic charges, and electrostatic potentials, can be calculated using methods like Density Functional Theory (DFT). mdpi.com These properties are crucial for understanding intermolecular interactions. For instance, the electrostatic potential can indicate regions of a molecule that are prone to electrophilic or nucleophilic attack, which is important for predicting reactivity and interactions with other molecules, such as polymer chains or metal surfaces in lubrication contexts. mdpi.com
While specific quantum chemical studies on this compound were not found in the search results, research on other esters demonstrates the utility of these methods. For example, DFT calculations have been used to study the structure-performance relationship of ester collectors in mineral flotation, correlating electronic properties with their collecting abilities. mdpi.com Similar approaches could be applied to this compound to understand its performance as a plasticizer or lubricant on a fundamental electronic level.
Predictive Modeling of Structure-Performance Relationships in Sebacate Esters
Predictive modeling, particularly Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models, aims to establish mathematical relationships between the chemical structure of a molecule and its physical, chemical, or biological properties. longdom.org These models are powerful tools for designing new molecules with desired characteristics, reducing the need for extensive experimental synthesis and testing.
For sebacate esters, QSPR models can be developed to predict key performance indicators such as viscosity, pour point, flash point, and plasticizing efficiency. researchgate.netresearchgate.net Research on various sebacic acid esters has shown that properties like pour point and oxidative stability are significantly affected by the structure of the alcohol used in the esterification, specifically its linearity or branching. researchgate.net For example, di-2-ethylhexanol sebacate exhibits a very low pour point (-60°C) due to its branched structure, while the linear dioctyl sebacate has a much higher pour point (15°C). researchgate.net
QSPR studies have been successfully applied to predict the selectivity of potentiometric sensors based on polymeric membranes plasticized with esters like bis(2-ethylhexyl) sebacate (DOS). mdpi.com In these models, descriptors representing the molecular structure of the ionophore and the properties of the plasticizer (like its dielectric permittivity) are used to predict the sensor's response. mdpi.com
The development of predictive models for the properties of oligoether esters as lubricating oils has also been a subject of research. researchgate.net By combining experimental data with statistical modeling techniques like principal component analysis (PCA) and partial least squares (PLS), robust predictive models for viscosity-temperature performance, thermal stability, coefficient of friction, and wear volume have been created. researchgate.net Such models have demonstrated that straight-chain esters tend to form thicker adsorption films and exhibit reduced wear compared to their branched-chain counterparts. researchgate.net
These predictive modeling approaches offer a systematic way to screen and design novel sebacate esters with tailored properties for specific applications, accelerating the discovery of high-performance, and potentially more environmentally friendly, alternatives to existing compounds. nih.govacs.org
Table 2: Experimentally Determined Properties of Various Sebacate Esters
| Sebacate Ester | Pour Point (°C) | Flash Point (°C) | Oxidative Stability (°C) |
| Dihexyl Sebacate (DHS) | 8 | - | - |
| Dioctyl Sebacate (DOS) | 15 | - | 290 |
| Di-2-ethylbutyl Sebacate (D2EBS) | -44 | - | - |
| Di-2-ethylhexanol Sebacate (D2EHS) | -60 | - | - |
This table presents data from a study on the lubricity characterizations of sebacic acid-based esters, highlighting the effect of alcohol chain structure on key properties. researchgate.net
Cheminformatics and Data-Driven Approaches in Sebacate Research
Cheminformatics combines chemistry, computer science, and information science to analyze and manage large datasets of chemical information. longdom.orgencyclopedia.pub In the context of sebacate research, cheminformatics and data-driven approaches are becoming increasingly important for accelerating the discovery and optimization of new materials. f1000research.com
Data-driven approaches, often employing machine learning algorithms, can be used to build predictive models from large experimental or computational datasets. acs.orgnih.govacs.org For example, by collecting data on the properties of various plasticizers, machine learning models can be trained to predict the performance of new, untested compounds. acs.org This can significantly speed up the process of identifying promising candidates for applications like PVC plasticization. nih.gov
These approaches are not limited to predicting single properties. They can be used to explore complex relationships between chemical structure, processing conditions, and final material performance. biorxiv.org For instance, a data-driven model could be developed to predict the mechanical properties of a polymer-plasticizer blend based on the chemical structures of the components and the blending ratio. mdpi.com
Cheminformatics tools are also essential for managing and analyzing the vast amount of data generated in computational studies. longdom.org This includes storing and retrieving molecular structures, calculated properties, and simulation trajectories. Furthermore, cheminformatics plays a role in developing standardized representations of chemical information, which is crucial for building robust and interoperable predictive models. f1000research.com
The integration of cheminformatics with other computational methods, such as molecular dynamics and quantum chemistry, creates a powerful workflow for materials discovery. encyclopedia.pub For example, high-throughput screening using cheminformatics models can identify a smaller set of promising candidate molecules, which can then be subjected to more detailed and computationally expensive simulations to validate their performance. This hybrid approach, combining data-driven and physics-based models, is a promising direction for future research in sebacate esters and other functional materials. nsf.gov
Future Research Directions and Emerging Paradigms in Didecyl Sebacate Chemistry
Novel Synthesis Routes and Advanced Catalytic Systems
The traditional synthesis of didecyl sebacate (B1225510) involves acid-catalyzed esterification of sebacic acid and decanol (B1663958), often requiring high temperatures and catalysts like sulfuric acid, which can be environmentally problematic. vulcanchem.comroyalsocietypublishing.org Future research is intensely focused on greener, more efficient alternatives.
Enzymatic synthesis is a leading paradigm shift. While specific research on didecyl sebacate is emerging, studies on analogous sebacate esters, such as dioctyl sebacate, demonstrate the high potential of this approach. vulcanchem.comtandfonline.com Lipases, particularly immobilized forms like Candida antarctica lipase (B570770) B (CALB), are at the forefront. vulcanchem.comscribd.comacs.org These biocatalysts operate under mild conditions (e.g., 40-100°C), reducing energy consumption and the formation of byproducts. vulcanchem.com Research shows that for dioctyl sebacate, lipase-catalyzed processes can achieve conversion rates exceeding 90%. tandfonline.comresearchgate.nettandfonline.com A key area of investigation is the transition to solvent-free systems, which enhances sustainability by eliminating volatile organic compounds. vulcanchem.comtandfonline.com While this can sometimes reduce reaction yields, optimization of temperature and enzyme loading can mitigate these effects. vulcanchem.com
Advanced chemical catalytic systems are also being explored. The use of solid acid catalysts, ionic liquids, and organoboron catalysts presents opportunities to replace corrosive liquid acids, offering benefits like easier separation, reusability, and reduced waste. royalsocietypublishing.org For instance, a triethylamine-sulfuric(VI) acid ionic liquid system has demonstrated nearly 100% yield in the synthesis of dibutyl sebacate, a similar ester, suggesting a scalable and efficient pathway that could be adapted for this compound. royalsocietypublishing.org
Table 1: Comparison of Catalytic Systems for Sebacate Ester Synthesis
| Catalyst Type | Typical Reaction Conditions | Advantages | Research Challenges | Key References |
|---|---|---|---|---|
| Conventional Acid | 140–180°C, excess alcohol | High yield, established process | High energy, corrosion, difficult separation | vulcanchem.comroyalsocietypublishing.org |
| Immobilized Lipases | 40–100°C, with/without solvent | Mild conditions, high specificity, reusable, low waste | Slower reaction rates, potential steric hindrance | vulcanchem.comtandfonline.comresearchgate.net |
| Ionic Liquids | 90–110°C | High yield, acts as water absorbent, potentially reusable | Cost, requires optimization for specific esters | royalsocietypublishing.org |
| Solid Acid Catalysts | Varies | Easy separation, reusability, reduced corrosion | Can have lower activity than liquid acids | google.com |
Integration into Next-Generation Functional Materials
This compound's properties make it a prime candidate for inclusion in a new generation of functional materials, particularly as a bio-based plasticizer and a phase change material (PCM).
As a plasticizer, it can enhance the flexibility and processability of polymers. There is significant interest in using sebacate esters to improve the properties of bio-polymers like polylactic acid (PLA) and poly(butylene sebacate) (PBSe), making them suitable for a wider range of applications. researchgate.net For example, blending PBSe with PLA has been shown to tune the material's mechanical properties. researchgate.net The large molecular structure of this compound can offer superior resistance to migration compared to smaller plasticizers, a critical factor for materials used in food packaging and medical devices. royalsocietypublishing.org
Furthermore, this compound is being investigated as an organic phase change material for thermal energy storage. mdpi.com PCMs absorb and release large amounts of latent heat during their melting and freezing cycles. Diesters like this compound are attractive because they have high latent heats of fusion, are chemically stable, have low vapor pressure, and are biodegradable. google.comresearchgate.net Research indicates that the melting point of diesters is consistently lower than fatty esters with a similar number of carbons, making them suitable for low-to-mid temperature applications such as refrigeration and passive temperature regulation in buildings. mdpi.com
Table 2: this compound in Functional Material Applications
| Application Area | Function | Key Research Findings | Potential Advantages | Key References |
|---|---|---|---|---|
| Biopolymer Plasticizer | Improves flexibility and processability | Enhances performance of PLA and PBSe blends. researchgate.net | Bio-based, low migration, improves sustainability of final product. | royalsocietypublishing.orgresearchgate.net |
| Phase Change Material | Thermal energy storage | High latent heat of fusion, stable melting/freezing cycles. google.com | Biodegradable, high energy density, safe (high flashpoint). | mdpi.comgoogle.com |
| Biolubricants | Base oil or additive | Sebacate esters show excellent lubricity and thermal stability. tandfonline.comresearchgate.net | Renewable, biodegradable, high-performance alternative to mineral oils. | tandfonline.comresearchgate.net |
Development of Bio-Derived and Fully Sustainable Sebacate Technologies
The sustainability of this compound is intrinsically linked to its feedstocks: sebacic acid and decanol. Traditionally, sebacic acid is produced from castor oil, a renewable resource. lithium-chemical.comtaylorandfrancis.com However, the process involves high-temperature alkaline pyrolysis, which is energy-intensive. researchgate.net Future research is heavily invested in developing fully sustainable, bio-based production routes for these precursors.
A major trend is the advancement of microbial fermentation to produce sebacic acid. lithium-chemical.comlucintel.com Genetically engineered yeasts, such as Candida tropicalis, have been developed to convert fatty acids or plant-oil derivatives into sebacic acid with high efficiency. researchgate.netrsc.org Research has demonstrated a final product concentration of 98.3 g/L with a molar yield above 98% in fermenter-scale production, showcasing a viable and environmentally friendly alternative to the conventional chemical process. researchgate.netrsc.org This "green route" via microbial ω-oxidation significantly reduces energy consumption and pollution. researchgate.netlithium-chemical.com
Interdisciplinary Research in Green Engineering and Circular Economy Principles for Sebacate Esters
The future of this compound is being shaped by interdisciplinary research that integrates its lifecycle within the frameworks of green engineering and the circular economy. tuni.fibrandeis.edu This holistic approach moves beyond simple synthesis and application to consider the entire lifespan of the material, from creation to disposal and reuse.
Green engineering principles are being applied to optimize the entire production process. yale.edukarpagamtech.ac.inlu.seacs.org This includes designing for maximum efficiency in mass and energy, preventing waste rather than treating it, and using renewable inputs. yale.eduacs.org For example, developing solvent-free enzymatic synthesis not only reduces hazardous waste but also simplifies purification steps, thereby minimizing energy consumption. vulcanchem.comresearchgate.net
In the context of a circular economy, the focus is on the "afterlife" of products containing this compound. preprints.orgmdpi.com As a biodegradable ester, this compound is well-positioned for applications where release into the environment is possible, such as in lubricants. researchgate.net Research is also exploring the transformation of waste products, like used cooking oils, into valuable chemicals including esters for use as biolubricants and bioplasticizers, representing a virtuous example of a circular model. unive.itresearchgate.net This approach aims to transform waste streams into secondary raw materials, reducing primary resource consumption and CO2 emissions. preprints.orgmdpi.comunive.it The ultimate goal is to create closed-loop systems where materials are continuously reused, recycled, or safely biodegraded, minimizing environmental impact and fostering a sustainable industrial ecosystem. preprints.org
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
